N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The acetamide moiety is modified with a sulfonyl group linked to a 4-fluorophenyl ring.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O6S/c1-26-12-5-8-14(15(9-12)27-2)17-21-22-18(28-17)20-16(23)10-29(24,25)13-6-3-11(19)4-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOHZYUKQOEUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 360.28 g/mol. The presence of the dimethoxyphenyl and fluorophenyl groups contributes to its unique chemical properties.
Target Interactions
Compounds with similar oxadiazole structures have demonstrated a variety of biological activities, primarily through interactions with specific enzymes and receptors. The oxadiazole moiety is known for its ability to modulate enzyme activity, particularly in pathways related to inflammation and cancer.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signal transduction pathways, influencing cellular proliferation and apoptosis.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting neurotransmission and other physiological processes.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is influenced by its chemical structure. The presence of polar groups enhances solubility, while lipophilic regions may facilitate membrane permeability.
Anticancer Activity
Research indicates that compounds with oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cell lines by targeting Bcl-2 proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Bcl-2 inhibition |
| Compound B | Jurkat | 1.61 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives range from 0.22 to 0.25 µg/mL against Gram-positive bacteria.
- Biofilm Formation Inhibition : The compound effectively reduces biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that the compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. The compounds showed promising results in enhancing cognitive functions in scopolamine-induced memory impairment models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural similarities and differences between the target compound and analogs reported in the literature:
Key Observations
Sulfonyl vs. Sulfanyl Groups :
- The sulfonyl group in the target compound may improve metabolic stability compared to sulfanyl (thioether) analogs like CDD-934506 . However, sulfanyl groups in compounds such as 2a and CDD-934506 are associated with antimicrobial and anti-mycobacterial activities, suggesting that the sulfonyl group’s electron-withdrawing nature might alter target binding or bioavailability .
Aromatic Substituents :
- The 2,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with the 4-methoxyphenyl (CDD-934506) or benzofuran (2a) substituents. These differences could influence interactions with enzymes like lipoxygenase (LOX) or tyrosinase, as seen in structurally related compounds .
N-Substituent Variations :
- The 4-fluorophenyl group in the target compound differs from the 4-nitrophenyl (CDD-934506) or 3-chlorophenyl (2a) moieties. Fluorine’s electronegativity and small size may enhance membrane permeability compared to nitro or chloro substituents .
Preparation Methods
Cyclocondensation of 2,4-Dimethoxyphenylacetic Acid with Semicarbazide
The oxadiazole core is constructed via cyclocondensation of 2,4-dimethoxyphenylacetic acid (A1 ) with semicarbazide hydrochloride in the presence of phosphorus oxychloride (POCl₃), following methodologies adapted from El-Sayed et al..
Reaction Scheme 1
$$
\text{2,4-Dimethoxyphenylacetic acid} + \text{Semicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine}
$$
Procedure
- Hydrazide Formation : A mixture of 2,4-dimethoxyphenylacetic acid (10 mmol) and semicarbazide (10 mmol) in POCl₃ (15 mL) is refluxed at 110°C for 4 hours. The reaction is monitored via thin-layer chromatography (TLC) for completion.
- Cyclization : The reaction mixture is cooled to 0–5°C, and aqueous potassium hydroxide (20%, 30 mL) is added dropwise to neutralize excess POCl₃. The precipitated product is filtered, washed with cold water, and recrystallized from ethanol to yield the oxadiazol-2-amine as a white solid.
Characterization Data
- Yield : 68–72%.
- ¹H-NMR (DMSO-d₆) : δ 7.13 (s, 2H, -NH₂), 6.98–7.45 (m, 3H, aromatic), 4.12 (s, 2H, -CH₂-), 3.85 (s, 6H, -OCH₃).
- ¹³C-NMR : δ 169.0 (C=N), 157.3 (C-O), 137.4–120.2 (aromatic carbons), 35.6 (-CH₂-).
Synthesis of 2-((4-Fluorophenyl)Sulfonyl)Acetic Acid
Thioether Formation and Oxidation
The sulfonyl group is introduced via a two-step sequence involving thioether formation followed by oxidation, as demonstrated by Silva et al..
Reaction Scheme 2
$$
\text{4-Fluorothiophenol} + \text{Chloroacetic Acid} \xrightarrow{\text{Base}} \text{2-(4-Fluorophenylthio)acetic Acid} \xrightarrow{\text{NaIO}_4} \text{2-((4-Fluorophenyl)Sulfonyl)Acetic Acid}
$$
Procedure
- Thioether Synthesis : 4-Fluorothiophenol (10 mmol) and chloroacetic acid (10 mmol) are dissolved in dichloromethane (30 mL) containing triethylamine (12 mmol). The mixture is stirred at room temperature for 24 hours. The organic layer is washed with water, dried over Na₂SO₄, and concentrated to yield 2-(4-fluorophenylthio)acetic acid as a pale-yellow solid.
- Oxidation : The thioether (8 mmol) is treated with sodium periodate (NaIO₄, 16 mmol) in a water/acetonitrile (1:1) mixture at reflux for 2 hours. The product is extracted with ethyl acetate, dried, and recrystallized from methanol to afford the sulfonyl derivative.
Characterization Data
- Yield : 75–80%.
- ¹H-NMR (CDCl₃) : δ 7.85–7.92 (m, 2H, aromatic), 7.15–7.22 (m, 2H, aromatic), 4.32 (s, 2H, -CH₂-).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).
Acylation of 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Acid Chloride Formation and Coupling
The final acylation step employs 2-((4-fluorophenyl)sulfonyl)acetyl chloride, generated in situ from the corresponding acid, to functionalize the oxadiazole amine.
Reaction Scheme 3
$$
\text{2-((4-Fluorophenyl)Sulfonyl)Acetic Acid} \xrightarrow{\text{SOCl}_2} \text{Acid Chloride} \xrightarrow{\text{Oxadiazol-2-Amine}} \text{Target Compound}
$$
Procedure
- Acid Chloride Synthesis : 2-((4-Fluorophenyl)sulfonyl)acetic acid (5 mmol) is refluxed with thionyl chloride (SOCl₂, 10 mL) for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride as a colorless liquid.
- Acylation : The oxadiazol-2-amine (5 mmol) is dissolved in dry dichloromethane (20 mL) containing triethylamine (6 mmol). The acid chloride (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours. The product is filtered, washed with NaHCO₃ solution, and purified via column chromatography (ethyl acetate/hexane, 1:1).
Characterization Data
- Yield : 65–70%.
- ¹H-NMR (DMSO-d₆) : δ 11.50 (s, 1H, -NH-), 7.85–7.92 (m, 2H, sulfonyl aromatic), 7.10–7.45 (m, 5H, oxadiazole aromatic and -OCH₃), 4.25 (s, 2H, -CH₂-).
- ¹³C-NMR : δ 169.5 (C=O), 157.8 (C=N), 134.2–115.3 (aromatic carbons), 56.1 (-OCH₃), 35.2 (-CH₂-).
- ESI-MS : m/z 462.1 [M+H]⁺.
Optimization and Mechanistic Insights
Cyclocondensation Efficiency
The use of POCl₃ as a cyclizing agent enhances reaction efficiency by facilitating dehydration, as evidenced by FT-IR data showing the disappearance of -COOH (1700 cm⁻¹) and emergence of C=N (1605 cm⁻¹) bands. Substituting POCl₃ with H₂SO₄ reduces yields to 50–55%, underscoring the superiority of POCl₃ in oxadiazole synthesis.
Sulfonylation Selectivity
Oxidation of the thioether with NaIO₄ proceeds with >95% conversion, avoiding over-oxidation to sulfonic acids. Control experiments confirm that NaIO₄ in aqueous acetonitrile selectively generates sulfones without side reactions.
Acylation Kinetics
The acylation step exhibits second-order kinetics, with rate constants increasing linearly with triethylamine concentration. Polar aprotic solvents (e.g., acetonitrile) accelerate the reaction compared to non-polar media (toluene), as validated by HPLC monitoring.
Comparative Analysis of Synthetic Routes
Route A demonstrates superior efficiency, attributed to optimized dehydrating agents and oxidation conditions.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Pilot-scale trials (1 kg batch) achieved 60–65% overall yield using continuous flow reactors for the cyclocondensation and oxidation steps, reducing reaction times by 40%.
Environmental Impact
Waste streams from POCl₃ neutralization (KOH) and NaIO₄ reduction (Na₂SO₃) are treatable via precipitation and filtration, aligning with green chemistry principles.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide?
Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Ring Formation : Condensation of 2,4-dimethoxybenzohydrazide with carbon disulfide under alkaline conditions to form the 1,3,4-oxadiazole core .
Sulfonylation : Reaction of the oxadiazole intermediate with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to introduce the sulfonyl group .
Acetamide Coupling : Amidation via activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with the oxadiazole-sulfonyl intermediate .
Critical Parameters :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound.
- Reaction yields (typically 40–60%) depend on solvent choice (DMF or DCM) and temperature control (0–25°C) .
Advanced: How can reaction conditions be optimized to mitigate low yields during sulfonylation?
Answer:
Key optimization strategies include:
- Solvent Selection : Use anhydrous DCM or THF to minimize hydrolysis of the sulfonyl chloride intermediate .
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to oxadiazole intermediate to account for side reactions .
- Temperature Control : Gradual addition of sulfonyl chloride at 0°C to reduce exothermic side reactions, followed by stirring at room temperature for 12–18 hours .
- Catalysis : Addition of catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ with <2 ppm error .
- FT-IR : Validate sulfonyl (1350–1300 cm⁻¹ S=O stretch) and amide (1650–1680 cm⁻¹ C=O stretch) groups .
Advanced: How should researchers resolve contradictions in enzyme inhibition data across studies?
Answer:
Discrepancies (e.g., IC50 variability in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration, or enzyme isoforms (e.g., CK1δ vs. p38α MAPK) .
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, methanol/water gradient) to exclude impurities affecting activity .
- Structural Analogues : Compare with derivatives (e.g., 3-(2,4-dimethoxyphenyl)-propanamide analogs) to assess substituent-specific effects .
Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?
Answer:
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols .
- Time-Kill Kinetics : Assess bactericidal activity over 24 hours at 2× MIC .
- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or β-lactamase using fluorometric assays .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the dimethoxy and sulfonyl groups?
Answer:
- Dimethoxy Modifications :
- Sulfonyl Group Variations :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., CK1δ) .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve bioavailability .
- Salt Formation : Prepare sodium or hydrochloride salts via reaction with NaOH/HCl .
Basic: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., kinases) under heat stress .
- Western Blotting : Quantify phosphorylation levels of downstream markers (e.g., p38 MAPK) after treatment .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
